1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Description
1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 4 and a pyrimidin-2-yl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2,4-dimethyl-5-pyrimidin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-7(13-14(2)8(6)10)9-11-4-3-5-12-9/h3-5H,10H2,1-2H3 |
InChI Key |
VLOFZEVQXYDDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=NC=CC=N2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-(pyrimidin-2-yl)prop-2-en-1-one with hydrazine hydrate, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural analogs of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine:
Biological Activity
1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a pyrazole ring substituted with a pyrimidine moiety, this compound (CAS No. 1602259-79-9) exhibits unique properties that may be beneficial in various therapeutic applications.
- Molecular Formula : C₉H₁₁N₅
- Molecular Weight : 189.22 g/mol
- Structure : The compound features two methyl groups at the 1 and 4 positions of the pyrazole ring, contributing to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine possesses several biological activities, primarily as an enzyme inhibitor and receptor modulator. Its interactions with specific molecular targets suggest potential therapeutic applications in treating conditions such as inflammation and cancer.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This inhibition can block catalytic activity and modulate cellular signaling pathways, which is critical for its potential therapeutic effects. For instance:
- Xanthine Oxidase Inhibition : Similar pyrazole derivatives have shown moderate inhibitory activity against xanthine oxidase, suggesting that 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine may exhibit comparable effects .
Anti-inflammatory Activity
Compounds with similar structures have demonstrated significant anti-inflammatory properties. For example, studies on related pyrazole derivatives indicate their effectiveness in inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests that 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine could also play a role in reducing inflammation.
Case Studies and Experimental Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential of 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine.
Study on Enzyme Inhibition
In a study evaluating various pyrazole derivatives for their xanthine oxidase inhibitory activity:
| Compound | IC₅₀ (µM) |
|---|---|
| 3d | 72.4 |
| 3e | 75.6 |
| 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine | TBD |
This table illustrates the range of inhibitory activities observed among similar compounds, indicating that further research could establish the specific IC₅₀ value for this compound .
Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds could significantly reduce LPS-induced NF-kB/AP-1 reporter activity:
| Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|
| 13i | <50 | NF-kB inhibition |
| 16 | <50 | AP-1 inhibition |
| 1,4-Dimethyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine | TBD | TBD |
These findings suggest that similar compounds can effectively modulate inflammatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
